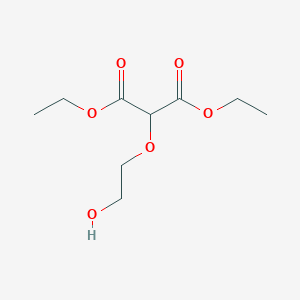
Diethyl 2-(2-Hydroxyethoxy)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-Hydroxyethoxy)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid core, with an additional hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-Hydroxyethoxy)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromoethanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with 2-bromoethanol. The reaction conditions generally include:
Base: Sodium ethoxide (NaOEt)
Solvent: Ethanol
Temperature: Room temperature to reflux
The reaction can be represented as:
(C2H5O2C)2CH2+BrCH2CH2OH→(C2H5O2C)2C(CH2CH2OH)OCH2CH3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and reactors ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-Hydroxyethoxy)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide (NaOEt) in ethanol
Hydrolysis: Aqueous hydrochloric acid (HCl)
Decarboxylation: Heating in the presence of a catalyst
Major Products
Alkylation: Dialkylated malonic esters
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl 2-(2-Hydroxyethoxy)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, including as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-Hydroxyethoxy)malonate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The presence of the hydroxyethoxy group enhances its solubility and reactivity in aqueous and organic solvents.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(2-Hydroxyethoxy)malonate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and solubility compared to other malonic esters. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
diethyl 2-(2-hydroxyethoxy)propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-13-8(11)7(15-6-5-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 |
InChI Key |
JXWSCEQFMCIDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
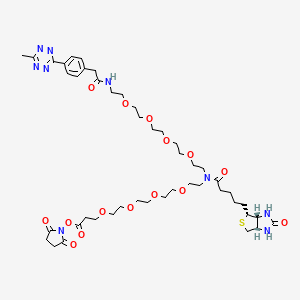
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
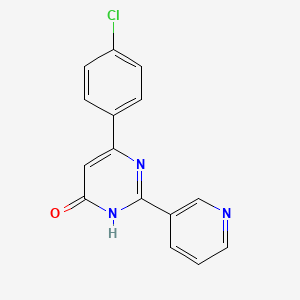

![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
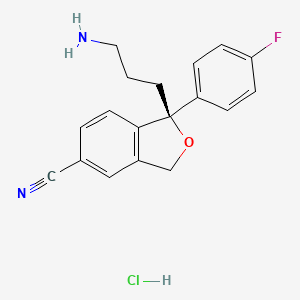
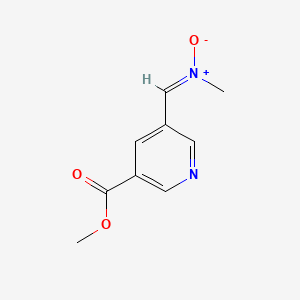
![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
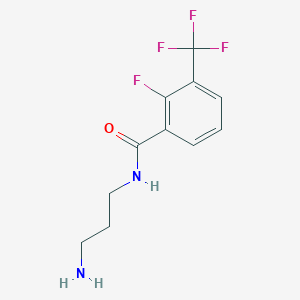
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
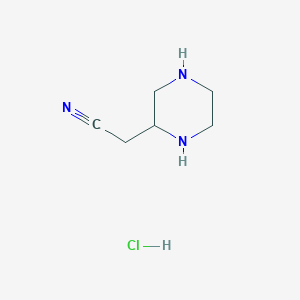
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
